

A Comprehensive Technical Review of Metastannic Acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metastannic acid*

Cat. No.: *B082818*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of the existing literature on **metastannic acid** (H_2SnO_3), a compound of significant interest in various industrial and research applications. The document covers its core physicochemical properties, details common experimental protocols for its synthesis and characterization, and visualizes key processes to facilitate a deeper understanding.

Physicochemical Properties of Metastannic Acid

Metastannic acid, also known as tin(IV) oxide hydrate or β -stannic acid, is a white amorphous powder.^{[1][2][3][4]} Its properties are summarized below, providing a baseline for its application in experimental settings.

Quantitative Data Summary

The following table outlines the key quantitative properties of **metastannic acid** compiled from various chemical data sources.

Property	Value	Reference(s)
CAS Number	13472-47-4	[2] [3] [5]
Molecular Formula	H_2SnO_3 (also represented as $\text{SnO}_2 \cdot \text{H}_2\text{O}$)	[1] [2] [4] [6]
IUPAC Name	Dihydroxy(oxo)tin	[5] [7]
Molecular Weight	168.72 g/mol	[1] [2] [7]
Appearance	White, amorphous, light, and fluffy powder	[1] [2] [8]
Specific Gravity	5.20	[9]
Solubility		
Water	Insoluble	[1] [2] [3]
Ethanol	Insoluble	[1]
Acids & Alkalies	Generally insoluble in acid and lye solutions	[1] [2] [3]
Other	Soluble in soda ash and caustic soda	[4]

Experimental Protocols

The synthesis and characterization of **metastannic acid** involve specific chemical procedures. This section details the methodologies for its preparation and thermal analysis.

Synthesis of Metastannic Acid

Method 1: Reaction of Tin with Nitric Acid

This is the most common laboratory and industrial method for producing **metastannic acid**.

- Objective: To synthesize **metastannic acid** through the oxidation of metallic tin.
- Materials:

- Refined tin metal (powder or flower)[1][10]
- Concentrated nitric acid (HNO_3)[1][2][3]
- Procedure:
 - Refined tin is reacted with hot, concentrated nitric acid.[1][6] The reaction yields a hydrated tin(IV) oxide known as β -stannic acid (**metastannic acid**).[6]
 - A specific patented industrial protocol involves reacting tin flower with 39.9% nitric acid at a controlled temperature of 125 ± 5 °C for 6 hours under a pressure of 0.9 MPa.[10]
 - The resulting white precipitate (**metastannic acid**) is separated from the reaction mixture via filtration.[1][10]
 - The collected solid is thoroughly washed to remove residual acid and any soluble nitrates.
 - The washed product is then dried to obtain a fine, white amorphous powder.[1][2][3]
- Byproducts: This production method generates nitric oxide (NO_x) and industrial wastewater, which require appropriate handling and disposal.[1][11]

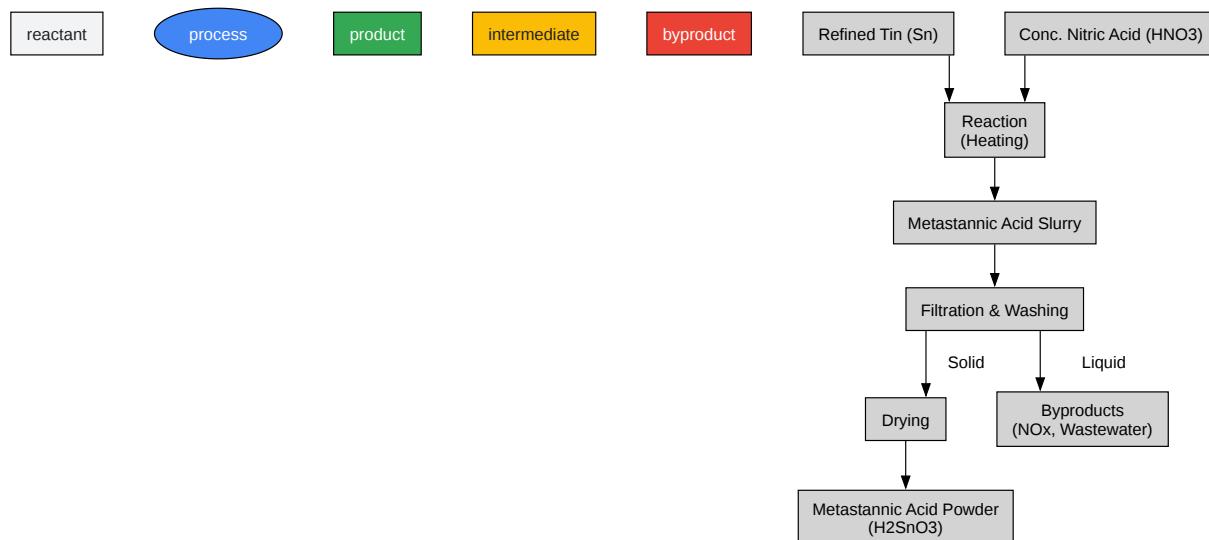
Method 2: Alkaline Oxygenation of Tin

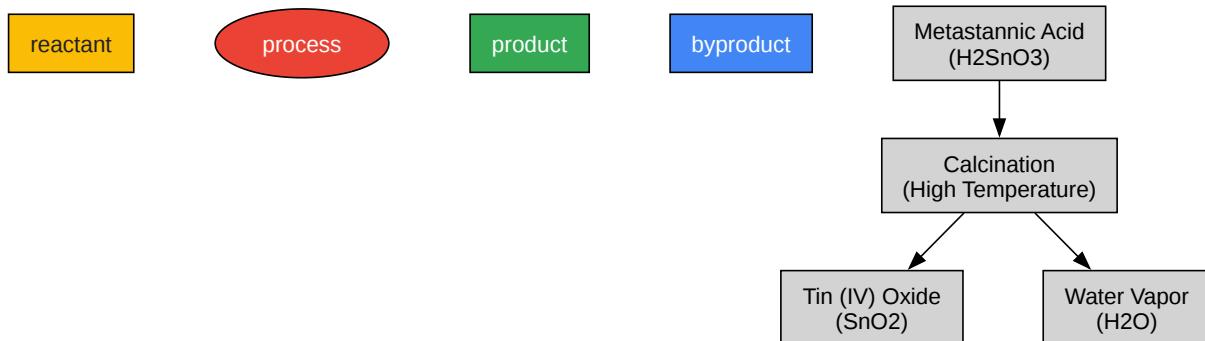
An alternative method involves the reaction of tin in an alkaline medium under pressure.

- Objective: To synthesize **metastannic acid** in an alkaline environment.
- Materials:
 - Tin metal (flower) or stannous oxide[12]
 - Alkali metal hydroxide solution (e.g., Potassium Hydroxide, KOH)[12]
 - Oxygen gas
- Procedure:

- Tin flower is added to a potassium hydroxide solution in a closed, pressurized reaction kettle.[12]
- Oxygen is introduced into the reactor to a specified pressure (e.g., 1.2 MPa), and the mixture is heated (e.g., to 120 °C) with constant stirring for several hours (e.g., 12 hours). [12]
- The reaction produces a white suspension. This suspension is filtered to separate the solid filter cake from the filtrate.[12]
- The filter cake is washed and dried (e.g., at 100 °C for 12 hours) to yield the final **metastannic acid** product.[12]

Thermal Decomposition Analysis


The thermal behavior of **metastannic acid** is critical for its application in ceramics and as a precursor to tin oxide.


- Objective: To convert **metastannic acid** into tin (IV) oxide (SnO_2) through thermal decomposition.
- Apparatus: High-temperature furnace or calciner.
- Procedure:
 - A sample of dried **metastannic acid** is placed in a crucible suitable for high-temperature heating.
 - The sample is heated to a high temperature. This process, known as calcination or roasting, causes the **metastannic acid** to lose water.[1][12][13]
 - The significant loss of water results in the conversion of H_2SnO_3 into anhydrous tin (IV) oxide (SnO_2), a stable ceramic material.[10][13]
 - The final product, SnO_2 , is then cooled and can be crushed or milled to achieve the desired particle size.[10]

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Synthesis of Metastannic Acid via Nitric Acid Route

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Metastannic acid | 13472-47-4 [chemicalbook.com]
- 4. Metastannic Acid [chemball.com]
- 5. americanelements.com [americanelements.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Metastannic acid | H₂O₃Sn | CID 427833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. goldrefiningforum.com [goldrefiningforum.com]
- 9. yeeyoung.co.kr [yeeyoung.co.kr]
- 10. CN1657417A - Manufacturing method of metastannic acid (tin dioxide) powder - Google Patents [patents.google.com]

- 11. vicanchem.com [vicanchem.com]
- 12. CN101973575B - Join production method of metastannic acid and stannate - Google Patents [patents.google.com]
- 13. CN101973575A - Join production method of metastannic acid and stannate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Metastannic Acid: Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082818#review-of-literature-on-metastannic-acid-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com